N-{2-ETHOXY-5-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
N-{2-ETHOXY-5-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a prop-2-en-1-ylsulfamoyl group, and an acetamide group attached to a phenyl ring.
Mechanism of Action
Target of Action
N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide is a sulfonamide compound . Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
Sulfonamides, including N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and compete for the active site, thereby inhibiting the enzyme’s activity . This prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA and dihydropteridine diphosphate to dihydropteroic acid, a precursor of folic acid . This leads to a deficiency of folic acid in the bacteria, disrupting DNA synthesis and cell division .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide leads to a disruption of DNA synthesis and cell division in bacteria . This results in the inhibition of bacterial growth and replication, making sulfonamides effective antibacterial agents .
Action Environment
The action of N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of purines and pyrimidines in the environment can antagonize the action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-ETHOXY-5-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-ethoxy-5-nitrophenyl acetamide: This intermediate can be synthesized by reacting 2-ethoxy-5-nitroaniline with acetic anhydride under acidic conditions.
Reduction of the nitro group: The nitro group in 2-ethoxy-5-nitrophenyl acetamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonamide formation: The amino group is then reacted with prop-2-en-1-ylsulfonyl chloride to form the sulfonamide group, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-ETHOXY-5-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or sulfonamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{2-ETHOXY-5-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-ISOPROPYLACETAMIDE: Similar in structure but with an isopropyl group instead of the prop-2-en-1-yl group.
N-Methylpropargylamine: Contains a propargyl group instead of the prop-2-en-1-yl group.
Allylamine hydrochloride: Contains an allyl group and is used in similar chemical reactions.
Uniqueness
N-{2-ETHOXY-5-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group, prop-2-en-1-ylsulfamoyl group, and acetamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-ethoxy-5-(prop-2-enylsulfamoyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-8-14-20(17,18)11-6-7-13(19-5-2)12(9-11)15-10(3)16/h4,6-7,9,14H,1,5,8H2,2-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLMJJRAEJDAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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